Cas no 1181589-70-7 (2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide)

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide 化学的及び物理的性質
名前と識別子
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- 2-Amino-n-cyclopropyl-n-furan-2-ylmethyl-acetamide
- 2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide
- AM90919
- 2-Amino-N-cyclopropyl-N-furan-2-ylmethylacetamide
- 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide
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- インチ: 1S/C10H14N2O2/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2
- InChIKey: SNKHEOKYMFDWGE-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1CN(C(CN)=O)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 216
- トポロジー分子極性表面積: 59.5
2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 087220-500mg |
2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide |
1181589-70-7 | 500mg |
£320.00 | 2022-03-01 | ||
Ambeed | A239265-1g |
2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide |
1181589-70-7 | 97% | 1g |
$641.0 | 2024-04-25 | |
Chemenu | CM487681-1g |
2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide |
1181589-70-7 | 97% | 1g |
$628 | 2023-03-07 |
2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamideに関する追加情報
Chemical Profile of 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide (CAS No. 1181589-70-7)
2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide, identified by its Chemical Abstracts Service (CAS) number 1181589-70-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by its structural motif of a nitrogen atom double-bonded to a carbonyl carbon, which is further substituted with various functional groups. The unique combination of a cyclopropyl ring and a furan moiety in its molecular structure imparts distinct chemical and pharmacological properties, making it a subject of interest for potential therapeutic applications.
The molecular structure of 2-amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide consists of a central acetamide backbone, with an amino group (-NH₂) at one end and a substituted furan ring linked to the nitrogen atom. The presence of the cyclopropyl group enhances the compound's steric hindrance, which can influence its interactions with biological targets. This structural feature is particularly relevant in drug design, as it can modulate binding affinity and selectivity. The furan ring, on the other hand, introduces polarity and potential hydrogen bonding capabilities, further contributing to the compound's pharmacophoric properties.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential biological activities. 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide falls within this category, as it incorporates both cyclopropyl and furan moieties—structures that have been widely studied for their pharmacological significance. The cyclopropyl group is known to enhance metabolic stability and binding interactions due to its rigid three-membered ring structure, while the furan ring offers additional opportunities for hydrogen bonding and electronic effects that can influence receptor binding.
One of the most compelling aspects of 2-amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is its potential as a building block for more complex drug candidates. Researchers have leveraged similar structural motifs in the development of drugs targeting various diseases, including infectious diseases, cancer, and neurological disorders. The unique combination of functional groups in this compound allows for diverse modifications, enabling chemists to fine-tune its properties for specific therapeutic applications. For instance, the amino group can be further functionalized to introduce additional pharmacophores or improve solubility, while the cyclopropyl and furan rings provide structural rigidity and polarity.
Recent studies have highlighted the importance of 2-amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide in medicinal chemistry research. Its structural features make it a promising candidate for inhibiting enzymes that are overexpressed in certain pathological conditions. For example, researchers have investigated its potential as an inhibitor of proteases involved in viral replication or as a modulator of kinases implicated in cancer progression. The ability of this compound to interact with biological targets through multiple non-covalent bonds—hydrogen bonding, van der Waals forces, and hydrophobic interactions—makes it an attractive scaffold for drug development.
The synthesis of 2-amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide presents both challenges and opportunities for synthetic chemists. The introduction of the cyclopropyl ring requires careful consideration to ensure regioselectivity and yield optimization. Additionally, the presence of the furan ring necessitates protection-deprotection strategies to prevent unwanted side reactions during multi-step synthesis. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high precision and efficiency.
In conclusion,2-amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide (CAS No. 1181589-70-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a cyclopropyl ring with a furan moiety—make it a valuable scaffold for developing novel therapeutics. As our understanding of biological pathways continues to expand, this compound will likely play an important role in addressing unmet medical needs through innovative drug design strategies.
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